molecular formula C14H26O4 B8713416 2-Hexanoyloxyethyl hexanoate CAS No. 624-06-6

2-Hexanoyloxyethyl hexanoate

Cat. No. B8713416
Key on ui cas rn: 624-06-6
M. Wt: 258.35 g/mol
InChI Key: XIEWGQFCESQNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05386045

Procedure details

Ethylene glycol di-n-octanoate was prepared as described for ethylene glycol di-n-hexanoate (except that heating was conducted at 140°- 150° C.) from octanoyl chloride (483 ml, 2.83 mol), anhydrous ethylene glycol (78 ml, 1.40 mol) and imidazole (193 g, 2.84 mol). Obtained 381.3 g (86.7% purified yield) of clear, colorless, mobile oil (bp 145°°148° C./<1 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
483 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH2:10][O:11][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:19](Cl)(=O)[CH2:20]CCCCCC.[CH2:29](O)[CH2:30]O.N1C=CN=C1>>[C:1]([O:8][CH2:9][CH2:10][O:11][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:29][CH3:30])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OCCOC(CCCCC)=O
Name
Quantity
483 mL
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
78 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
193 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
CUSTOM
Type
CUSTOM
Details
381.3 g (86.7% purified yield) of clear, colorless, mobile oil (bp 145°°148° C./<1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCCOC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.